

Synthesis of Acoramidis intermediates using fluorinated benzoates

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Compound of Interest

Compound Name: *4-Bromo-5-fluoro-2-hydroxybenzoic acid*

CAS No.: *1784366-04-6*

Cat. No.: *B2385651*

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Application Note: Precision Synthesis of Acoramidis Intermediates via Fluorinated Benzoates

Executive Summary

Acoramidis (AG10) is a next-generation, orally bioavailable small molecule stabilizer of transthyretin (TTR), designed to treat TTR amyloid cardiomyopathy (ATTR-CM). Structurally, it mimics the protective T119M mutation by binding to the thyroxine-binding pocket of the TTR tetramer.

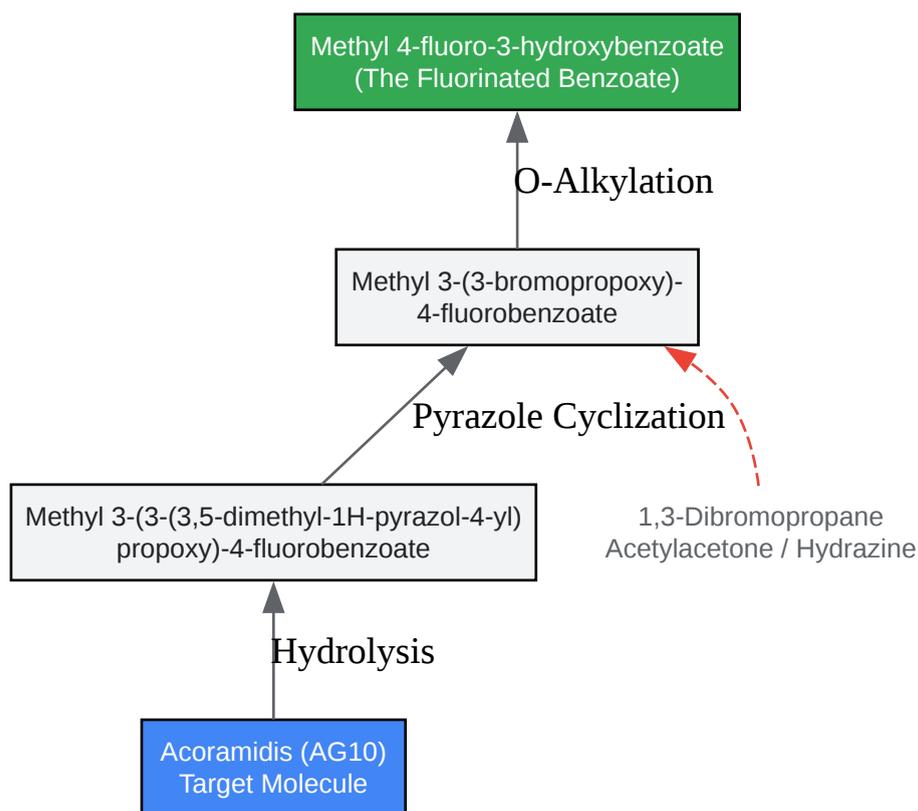
This application note details the optimized synthetic route for Acoramidis, focusing on the critical utilization of fluorinated benzoates—specifically Methyl 4-fluoro-3-hydroxybenzoate. This intermediate serves as the regiochemical anchor, ensuring the precise orthogonal positioning of the carboxylic acid and the pyrazole-linked ether chain. The protocol below addresses common process challenges, including O-alkylation selectivity, pyrazole cyclization efficiency, and fluoride-mediated electronic effects.

Retrosynthetic Analysis & Strategy

The synthesis of Acoramidis relies on a convergent strategy. The core challenge lies in coupling the polar pyrazole moiety to the electron-deficient fluorinated aromatic ring without compromising the integrity of the labile ester or generating regioisomeric impurities.

Strategic Disconnection:

- **C-O Bond Formation:** The ether linkage is established first to avoid handling the highly polar free acid early in the synthesis.
- **Heterocycle Construction:** The 3,5-dimethylpyrazole ring is constructed in situ or coupled via a linker. The in situ construction using acetylacetone and hydrazine is preferred for industrial scalability over direct coupling of a pre-formed pyrazole.
- **Fluorine Handle:** The 4-fluoro substituent is pre-installed in the starting benzoate. Its electron-withdrawing nature increases the acidity of the adjacent phenol (pKa ~7-8), facilitating mild alkylation conditions but requiring care to prevent nucleophilic aromatic substitution () side reactions.



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Figure 1: Retrosynthetic disconnection showing the central role of the fluorinated benzoate scaffold.

Detailed Experimental Protocols

Stage 1: Selective O-Alkylation of Methyl 4-fluoro-3-hydroxybenzoate

Objective: Synthesize Methyl 3-(3-bromopropoxy)-4-fluorobenzoate. Challenge: Minimizing the formation of the "dimer" impurity (bis-alkylation of 1,3-dibromopropane).

Reagents:

- Methyl 4-fluoro-3-hydroxybenzoate (1.0 equiv)^[1]
- 1,3-Dibromopropane (5.0 equiv) — Excess is critical.
- Potassium Carbonate () (2.0 equiv)
- Acetone or DMF (Solvent)

Protocol:

- Dissolution: Charge a reaction vessel with Methyl 4-fluoro-3-hydroxybenzoate (10.0 g, 58.8 mmol) and anhydrous DMF (100 mL).
- Base Addition: Add granular (16.2 g, 117.6 mmol) in a single portion. Stir for 15 minutes at ambient temperature to generate the phenoxide anion.
 - Note: The solution may turn yellow due to phenoxide formation.
- Electrophile Addition: Add 1,3-dibromopropane (30.0 mL, 294 mmol) rapidly.
 - Process Insight: Using a large molar excess (5x) ensures the phenoxide attacks a dibromide molecule rather than a mono-alkylated product attacking another phenoxide,

effectively suppressing dimer formation (<2%).

- Reaction: Heat the mixture to 60°C for 4–6 hours. Monitor by HPLC (Target: Starting material < 0.5%).
- Workup: Cool to room temperature. Filter off inorganic salts. Dilute the filtrate with EtOAc (200 mL) and wash with water (3 x 100 mL) to remove DMF.
- Purification: Concentrate the organic layer.[2] The excess 1,3-dibromopropane can be removed via high-vacuum distillation or column chromatography (Hexanes/EtOAc).
 - Yield: ~90%[1][3]
 - Appearance: Colorless oil or low-melting solid.

Stage 2: One-Pot Pyrazole Construction (Wolff-Kishner Type Cyclization)

Objective: Synthesize Methyl 3-(3-(3,5-dimethyl-1H-pyrazol-4-yl)propoxy)-4-fluorobenzoate.

Mechanism: C-alkylation of acetylacetone followed by hydrazine condensation.

Reagents:

- Stage 1 Intermediate (1.0 equiv)
- Acetylacetone (2,4-Pentanedione) (1.5 equiv)
- DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) (1.5 equiv)[2]
- Hydrazine Hydrate (2.0 equiv)[2]
- Ethanol (Solvent)

Protocol:

- C-Alkylation: Dissolve the bromo-intermediate (10.0 g, 34.3 mmol) and acetylacetone (5.3 mL, 51.5 mmol) in Ethanol (100 mL).

- Base Catalysis: Add DBU (7.7 mL, 51.5 mmol) dropwise. Heat to reflux (80°C) for 12 hours.
 - Mechanism Check: DBU deprotonates the acetylacetone (active methylene), which attacks the alkyl bromide.
- Cyclization: Cool the mixture to 50°C. Add Hydrazine Hydrate (3.4 mL, 68.6 mmol) slowly.
 - Safety: Exothermic reaction.
- Completion: Reflux for an additional 4 hours. The diketone intermediate cyclizes to form the aromatic pyrazole ring.
- Isolation: Concentrate the solvent. Resuspend the residue in water and extract with EtOAc.
- Purification: Recrystallize from Ethanol/Water or purify via silica flash chromatography (DCM/MeOH).
 - Yield: 70–80%

Stage 3: Hydrolysis to Acoramidis (Drug Substance)

Objective: Saponification of the methyl ester without affecting the fluorinated aromatic core.

Protocol:

- Dissolve the Stage 2 ester (5.0 g) in THF/Water (1:1, 50 mL).
- Add LiOH·
(2.5 equiv). Stir at ambient temperature for 14 hours.
- pH Adjustment: Cool to 0°C. Acidify carefully with 1N HCl to pH 5–6.
 - Critical Control: Do not drop pH below 4 rapidly, as the pyrazole nitrogen can protonate, altering solubility/salt form.
- Filtration: The free acid (Acoramidis) precipitates as a white solid. Filter and wash with cold water.

- Drying: Vacuum dry at 45°C.

Critical Process Parameters & Data

Reagent Stoichiometry Table

Reagent	Equiv.	Role	Critical Parameter
Methyl 4-fluoro-3-hydroxybenzoate	1.0	SM	Purity >98%; Fe content <10 ppm
1,3-Dibromopropane	5.0	Electrophile	Must be >3.0 equiv to prevent dimerization
	2.0	Base	Particle size affects reaction rate (use milled)
Acetylacetone	1.5	Nucleophile	Freshly distilled to remove polymerized species
Hydrazine Hydrate	2.0	Cyclizer	Add at <50°C to control exotherm

Impurity Profile Control

- Dimer Impurity: Formed in Stage 1 if dibromide is limiting. Control: High dilution, excess dibromide.
- Regioisomer (N-Alkylation): In Stage 2, direct N-alkylation of a pre-formed pyrazole is avoided by using the "construct-on-linker" method (acetylacetone first, then hydrazine). This guarantees the linkage is at the pyrazole C4 position.
- Defluoro-Analog: Rare, but can occur if aggressive nucleophiles attack the C4-F position. Control: Maintain reaction temperatures <100°C; avoid alkoxide bases in Stage 1.

Process Visualization



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Figure 2: Step-by-step synthetic workflow for Acoramidis production.

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